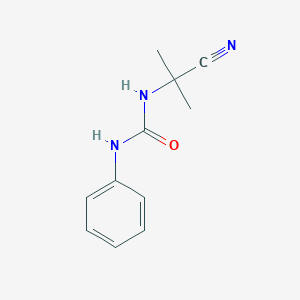

N-(1-cyano-1-methylethyl)-N'-phenylurea

Description

Properties

IUPAC Name |

1-(2-cyanopropan-2-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-11(2,8-12)14-10(15)13-9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKYIUMUIGODRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)NC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Below is a systematic comparison of N-(1-cyano-1-methylethyl)-N'-phenylurea with structurally or functionally related phenylurea derivatives.

Structural Analogs in Pharmaceuticals and Anticancer Research

CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea)

- Substituents : N-1 = 4-chloro-3-(trifluoromethyl)phenyl; N'- = phenyl.

- Application: Anticancer agent against non-small cell lung cancer (NSCLC).

- Key Findings :

N-(2-Chlorobenzoyl)-N'-phenylurea

- Substituents : N-1 = 2-chlorobenzoyl; N'- = phenyl.

- Application : Anticancer activity against HeLa cells.

- Key Findings :

- Comparison: The target compound’s aliphatic cyano group contrasts with the aromatic chlorobenzoyl moiety, which may reduce DNA intercalation capacity but improve membrane permeability .

Agrochemical and Plant Protection Agents

CPPU (N-(2-chloro-4-pyridinyl)-N′-phenylurea)

- Substituents : N-1 = 2-chloro-4-pyridinyl; N'- = phenyl.

- Application : Plant growth regulator (cytokinin-like activity).

- Key Findings :

EDU (Ethylenediurea, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-N'-phenylurea)

- Substituents : N-1 = 2-(2-oxo-1-imidazolidinyl)ethyl; N'- = phenyl.

- Application : Antiozonant protecting plants from ozone damage.

- Key Findings :

- Comparison: The target compound lacks EDU’s imidazolidinyl ring, which is critical for radical scavenging. However, its cyano group could confer alternative antioxidant mechanisms .

Herbicidal and Fungicidal Phenylureas

Cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea)

- Substituents : N-1 = (2-chlorophenyl)methyl; N'- = 1-methyl-1-phenylethyl.

- Application : Herbicide.

- Key Findings :

- Comparison: The target compound’s simpler N-1 substituent (cyano-methylethyl vs. chlorophenylmethyl) may reduce herbicidal potency but improve environmental degradation profiles .

Pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea)

- Substituents : N-1 = (4-chlorophenyl)methyl + cyclopentyl; N'- = phenyl.

- Application : Fungicide against Rhizoctonia solani.

- Key Findings: Non-systemic fungicide with protectant activity linked to its chlorophenyl and cyclopentyl groups .

- Comparison : The absence of aromatic chlorine in the target compound may limit fungicidal efficacy but reduce toxicity risks .

Q & A

Q. How can researchers address solubility challenges in biological assays?

- Co-solvents : Use DMSO (≤0.1% final concentration) to maintain compound stability.

- Nanoformulations : Encapsulate in liposomes or cyclodextrins to enhance aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.